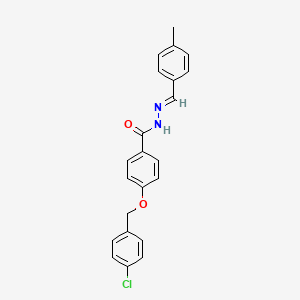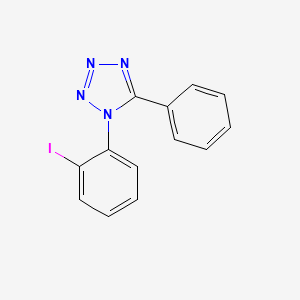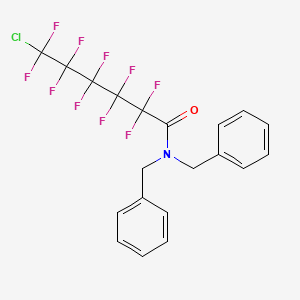
2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N. It is a hydrochloride salt of an amine, characterized by the presence of two chlorine atoms attached to a benzyl and an ethyl group. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of N-benzyl-2-chloro-N-ethylethanamine. This can be achieved by reacting benzylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Chlorination: The intermediate product is then chlorinated using thionyl chloride (SOCl2) in dichloromethane (DCM) at room temperature. This step introduces the second chlorine atom into the molecule.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid (HCl) to the chlorinated product to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.
化学反応の分析
Types of Reactions
2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which 2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. Its structure allows it to bind to active sites, altering the function of the target molecule.
類似化合物との比較
Similar Compounds
- N-benzyl-2-chloro-N-methylethanamine hydrochloride
- N-(2-chloroethyl)-N-methylbenzylamine hydrochloride
- 2-chloro-N,N-diethylethylamine hydrochloride
Uniqueness
2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride is unique due to its dual chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual substitution enhances its ability to participate in nucleophilic substitution reactions and increases its binding affinity to certain biological targets.
特性
CAS番号 |
23510-15-8 |
|---|---|
分子式 |
C11H16Cl3N |
分子量 |
268.6 g/mol |
IUPAC名 |
2-chloro-N-[(2-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-14(8-7-12)9-10-5-3-4-6-11(10)13;/h3-6H,2,7-9H2,1H3;1H |
InChIキー |
VXNYZWKYKHQCQL-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCl)CC1=CC=CC=C1Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)

![2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B12000407.png)


![1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate](/img/structure/B12000411.png)
![3-[(4-Methylbenzyl)thio]valine](/img/structure/B12000412.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000425.png)

![[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12000440.png)

![5-(4-methylphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000449.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12000460.png)
![1-[Di(propan-2-yl)amino]propan-2-ol](/img/structure/B12000467.png)
